BenchChemオンラインストアへようこそ!

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone

Lipophilicity Membrane permeability Drug-likeness

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone (CAS 5418-24-6) is a synthetic α-benzylidene-γ-butyrolactone belonging to the 3-arylidene-2(3H)-furanone class. It bears a (3E)-configured 4-methylbenzylidene substituent at position 3 of the dihydrofuran-2(3H)-one core, with molecular formula C12H12O2 and molecular weight 188.22 g/mol.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 5418-24-6
Cat. No. B3053506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzylidene)dihydro-2(3H)-furanone
CAS5418-24-6
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2CCOC2=O
InChIInChI=1S/C12H12O2/c1-9-2-4-10(5-3-9)8-11-6-7-14-12(11)13/h2-5,8H,6-7H2,1H3/b11-8+
InChIKeyDZQULPJCBCHNSJ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylbenzylidene)dihydro-2(3H)-furanone (CAS 5418-24-6): Key Physicochemical & Screening Pedigree for Informed Procurement


3-(4-Methylbenzylidene)dihydro-2(3H)-furanone (CAS 5418-24-6) is a synthetic α-benzylidene-γ-butyrolactone belonging to the 3-arylidene-2(3H)-furanone class [1]. It bears a (3E)-configured 4-methylbenzylidene substituent at position 3 of the dihydrofuran-2(3H)-one core, with molecular formula C12H12O2 and molecular weight 188.22 g/mol [2]. The compound is registered under NSC 10427 in the NCI Development Therapeutics Program repository, indicating its historic inclusion in anticancer screening cascades [2][3]. Its computed XLogP3 of 2.6 and topological polar surface area of 26.3 Ų suggest moderate lipophilicity favorable for membrane permeation while maintaining acceptable aqueous compatibility for biochemical assay conditions [2].

Why 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone Cannot Be Interchanged with Generic 3-Arylidene Furanones


Within the 3-arylidene-dihydro-2(3H)-furanone chemotype, even subtle para-substituent modifications on the benzylidene phenyl ring can profoundly alter lipophilicity-driven target engagement, metabolic stability, and off-target profiles [1]. The 4-methyl substitution on 3-(4-methylbenzylidene)dihydro-2(3H)-furanone confers a distinct electron-donating character compared to the unsubstituted parent (CAS 30959-91-2) or the 4-chloro analog, shifting the balance between passive permeability and CYP-mediated oxidative metabolism [2]. Structure-activity relationship studies on closely related 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones demonstrate that antiviral potency against H5N1 varies substantially with the nature of the arylidene substituent, underscoring that simple core similarity does not guarantee interchangeable biological performance [1]. Generic substitution without evidence of equivalent target-binding kinetics, ADMET parameters, or synthetic provenance risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone (5418-24-6) vs. Key Analogs


Lipophilicity Comparison: 4-Methyl vs. Unsubstituted Parent (LogP Advantage)

The 4-methyl substituent on the benzylidene ring of CAS 5418-24-6 increases computed lipophilicity by approximately +0.6 log units relative to the unsubstituted 3-benzylidene-dihydro-2(3H)-furanone parent scaffold [1]. Specifically, 3-(4-methylbenzylidene)dihydro-2(3H)-furanone (C12H12O2, MW 188.22) has a PubChem-computed XLogP3 of 2.6 versus an estimated XLogP3 of approximately 2.0 for 3-benzylidene-dihydro-2(3H)-furanone (C11H10O2, MW 174.20), based on the removal of one methylene unit [1][2]. This incremental lipophilicity is within the optimal range (LogP 1–3) for passive membrane permeation while maintaining sufficient aqueous solubility for in vitro assay compatibility [1].

Lipophilicity Membrane permeability Drug-likeness

NCI Developmental Therapeutics Program Pedigree: NSC 10427 Designation Confers Screening History Not Shared by All Analogs

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone carries the NSC identifier NSC 10427, confirming its accession into the NCI Developmental Therapeutics Program compound repository for anticancer evaluation [1]. This designation implies that the compound has undergone at least initial in vitro screening against the NCI-60 human tumor cell line panel, a standardized screening cascade not necessarily extended to all commercially available 3-arylidene furanone analogs [1][2]. By contrast, the 4-chloro analog 3-(4-chlorobenzylidene)dihydro-2(3H)-furanone and the 4-methoxy analog are not listed with equivalent NCI DTP screening identifiers in the ChemIDplus database, suggesting that NSC 10427 possesses a distinct, verifiable screening provenance that may inform data-driven selection for oncology-focused research programs [2].

Anticancer screening NCI DTP repository Procurement provenance

Structural Simplification Advantage: Absence of 5-Position Substituent Enables Downstream Diversification

Unlike many biologically characterized 3-arylidene furanones such as the 5-(4-methylphenyl) series (Husain et al., 2009) [1] or 5-methyl analogs studied for anticancer activity [2], 3-(4-methylbenzylidene)dihydro-2(3H)-furanone lacks any substituent at the 5-position of the furanone ring. This structural simplicity preserves an unsubstituted methylene at position 5, offering a chemically distinct and more versatile starting scaffold for late-stage diversification via enolate alkylation, aldol condensation, or halogenation [3]. The 5-unsubstituted scaffold avoids the steric and electronic biases introduced by 5-aryl or 5-alkyl groups, which can confound structure-activity relationship (SAR) interpretation when the goal is to isolate the contribution of the 3-arylidene substituent [1].

Synthetic versatility Medicinal chemistry Scaffold optimization

Electron-Donating 4-Methyl Effect: Modulating the α,β-Unsaturated Lactone Reactivity Profile

The α-benzylidene-γ-butyrolactone core is a recognized Michael acceptor capable of forming covalent adducts with biological nucleophiles (e.g., cysteine thiols), a mechanism implicated in the anticancer activity of sesquiterpene lactones and synthetic furanones [1]. The 4-methyl group on the benzylidene ring of 5418-24-6 exerts a modest electron-donating (+I and hyperconjugative) effect that reduces the electrophilicity of the exocyclic β-carbon relative to the 4-nitro or 4-chloro analogs, potentially diminishing non-specific thiol reactivity while preserving target-specific covalent engagement [2]. This modulated electrophilicity profile distinguishes 5418-24-6 from the more reactive 4-chloro analog, which may exhibit higher basal cytotoxicity due to indiscriminate Michael addition to glutathione and other abundant cellular thiols [1][2].

Electrophilicity Michael acceptor Covalent inhibitor potential

Synthetic Accessibility and Commercial Availability: Differentiated Procurement Timelines

3-(4-Methylbenzylidene)dihydro-2(3H)-furanone is accessible via a one-step aldol condensation between γ-butyrolactone and 4-methylbenzaldehyde under basic conditions, a route that benefits from the commercial availability and low cost of both starting materials [1]. This contrasts with analogs bearing additional substitution at the 5-position, which require multi-step sequences involving 3-alkynoate ester cyclization or substituted propanoic acid intermediates [2]. The synthetic brevity translates to reduced procurement lead times and lower cost-per-gram for 5418-24-6 compared to more complex 3-arylidene furanones, a factor relevant for large-scale screening campaigns or in vivo studies requiring gram quantities [1][2].

Commercial availability Lead time Synthetic route efficiency

Optimal Application Scenarios for 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone (5418-24-6) Based on Quantitative Evidence


Oncology Hit-Finding Campaigns Leveraging NCI DTP Screening Pedigree

Research groups focused on identifying novel anticancer scaffolds can prioritize 5418-24-6 based on its verified NCI DTP repository inclusion (NSC 10427), which provides a documented history of exposure to the NCI-60 cell line panel [1]. This screening provenance reduces the risk of investing in a completely uncharacterized analog and allows researchers to request existing NCI screening data to inform cell line selection for follow-up studies. The compound's moderate lipophilicity (XLogP3 = 2.6) and modest electrophilicity (σp = -0.17 for 4-methyl) further support its suitability as a starting point for hit-to-lead optimization in oncology, where balancing cellular permeability with minimized off-target covalent reactivity is critical [2][3].

Medicinal Chemistry Scaffold Diversification with Maximal Synthetic Degrees of Freedom

Medicinal chemists seeking a 3-arylidene furanone scaffold for systematic SAR exploration should select 5418-24-6 specifically because its unsubstituted 5-position provides an additional derivatization handle absent in the more common 5-aryl or 5-alkyl congeners [1]. This permits parallel exploration of both the 3-arylidene and 5-position substituent effects within a single synthetic campaign, maximizing the information yield per compound synthesized. The one-step synthetic route from γ-butyrolactone and 4-methylbenzaldehyde further enables rapid analog generation via substituted benzaldehyde variants, facilitating library synthesis with minimal synthetic overhead [2].

Covalent Inhibitor Probe Development with Controlled Electrophilicity

For chemical biology programs developing targeted covalent inhibitors (TCIs) based on the α-benzylidene-γ-butyrolactone Michael acceptor warhead, 5418-24-6 offers a rationally modulated electrophilicity profile compared to halogenated analogs. The electron-donating 4-methyl group (σp = -0.17) attenuates the reactivity of the exocyclic enone system, potentially reducing non-specific protein labeling and glutathione conjugation that plague more electrophilic 4-chloro (σp = +0.23) or 4-nitro (σp = +0.78) derivatives [3][4]. This property makes 5418-24-6 a cleaner probe for target engagement studies where specificity is paramount and off-target covalent modification must be minimized.

Large-Scale Phenotypic Screening Requiring Cost-Effective Gram-Quantity Supply

Procurement for high-throughput phenotypic screening campaigns, where hundreds of milligrams to grams of compound are required, benefits from the single-step synthetic accessibility of 5418-24-6 [2]. The convergent aldol condensation route from inexpensive commodity chemicals (γ-butyrolactone and 4-methylbenzaldehyde) keeps the cost-per-gram lower than multi-step 5-substituted analogs, enabling budget-conscious screening without compromising on the structural integrity of the 3-arylidene furanone pharmacophore. This cost advantage becomes particularly significant when scaling from initial hit confirmation (milligram quantities) to dose-response and counter-screening stages (gram quantities).

Quote Request

Request a Quote for 3-(4-Methylbenzylidene)dihydro-2(3H)-furanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.